molecular formula C12H24N2O3 B1451199 (S)-2-(3-(tert-Butyl)-3-methylureido)-3,3-dimethylbutanoic acid CAS No. 681809-31-4

(S)-2-(3-(tert-Butyl)-3-methylureido)-3,3-dimethylbutanoic acid

Cat. No.: B1451199
CAS No.: 681809-31-4
M. Wt: 244.33 g/mol
InChI Key: UFZXJCRZPKUAAJ-MRVPVSSYSA-N
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Description

(S)-2-(3-(tert-Butyl)-3-methylureido)-3,3-dimethylbutanoic acid is a complex organic compound characterized by its unique structure, which includes a tert-butyl group and a methylureido moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(3-(tert-Butyl)-3-methylureido)-3,3-dimethylbutanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the Steglich esterification, which is a mild reaction allowing the conversion of sterically demanding and acid-labile substrates . This method utilizes dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) as catalysts to form the ester intermediate, which is then further reacted to introduce the tert-butyl and methylureido groups.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(3-(tert-Butyl)-3-methylureido)-3,3-dimethylbutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds.

Scientific Research Applications

(S)-2-(3-(tert-Butyl)-3-methylureido)-3,3-dimethylbutanoic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism by which (S)-2-(3-(tert-Butyl)-3-methylureido)-3,3-dimethylbutanoic acid exerts its effects involves its interaction with specific molecular targets. The tert-butyl group plays a crucial role in stabilizing the compound and facilitating its binding to target molecules . This interaction can modulate various biochemical pathways, leading to the desired effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-(3-(tert-Butyl)-3-methylureido)-3,3-dimethylbutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity patterns. This uniqueness makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(2S)-2-[[tert-butyl(methyl)carbamoyl]amino]-3,3-dimethylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3/c1-11(2,3)8(9(15)16)13-10(17)14(7)12(4,5)6/h8H,1-7H3,(H,13,17)(H,15,16)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFZXJCRZPKUAAJ-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)O)NC(=O)N(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)O)NC(=O)N(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40674022
Record name N-[tert-Butyl(methyl)carbamoyl]-3-methyl-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

681809-31-4
Record name N-[tert-Butyl(methyl)carbamoyl]-3-methyl-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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